molecular formula C16H19N5O B7593455 2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide

2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide

カタログ番号 B7593455
分子量: 297.35 g/mol
InChIキー: GLFLRCSFIUEARL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide, commonly known as CTAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTAP is a selective antagonist of the μ-opioid receptor, which is a protein found in the central nervous system that plays a critical role in pain management, reward, and addiction.

作用機序

CTAP is a selective antagonist of the μ-opioid receptor, which means that it binds to the receptor and prevents the activation of downstream signaling pathways. The μ-opioid receptor is a G protein-coupled receptor that is activated by endogenous opioid peptides, such as endorphins and enkephalins. By blocking the activation of the μ-opioid receptor, CTAP can modulate the effects of these peptides on pain, reward, and addiction.
Biochemical and Physiological Effects
CTAP has been shown to produce a range of biochemical and physiological effects, including the modulation of pain sensitivity, reward, and addiction. By blocking the activation of the μ-opioid receptor, CTAP can reduce the analgesic effects of endogenous opioid peptides, leading to increased pain sensitivity. CTAP has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, suggesting that it may have potential applications in the treatment of addiction.

実験室実験の利点と制限

One of the main advantages of CTAP is its selectivity for the μ-opioid receptor, which allows for the specific modulation of this receptor without affecting other opioid receptors. CTAP is also relatively easy to synthesize and purify, making it a useful tool for scientific research. However, one limitation of CTAP is its relatively low potency compared to other μ-opioid receptor antagonists, such as naloxone and naltrexone.

将来の方向性

There are several future directions for research on CTAP and its potential applications in scientific research. One area of interest is the development of more potent and selective μ-opioid receptor antagonists based on the structure of CTAP. Another area of research is the study of the effects of CTAP on other opioid receptors and their downstream signaling pathways. Finally, CTAP may have potential applications in the treatment of pain and addiction, and further research is needed to explore these possibilities.
Conclusion
In conclusion, CTAP is a chemical compound that has been extensively studied for its potential applications in scientific research. CTAP is a selective antagonist of the μ-opioid receptor, which allows for the specific modulation of this receptor without affecting other opioid receptors. CTAP has been shown to produce a range of biochemical and physiological effects, including the modulation of pain sensitivity, reward, and addiction. Despite its limitations, CTAP remains a useful tool for scientific research, and there are several future directions for research on this compound and its potential applications.

合成法

The synthesis of CTAP involves several steps, including the reaction of 3-cyanophenylhydrazine with ethyl acetoacetate to form 3-(3-cyanophenyl)-5-methyl-1H-1,2,4-triazole, followed by the reaction of the latter with diethylamine and acetyl chloride to form CTAP. The purity and yield of CTAP can be improved by using appropriate purification techniques, such as column chromatography.

科学的研究の応用

CTAP has been studied extensively for its potential applications in scientific research. One of the most significant areas of research is the study of the μ-opioid receptor and its role in pain management, addiction, and reward. CTAP has been used to study the effects of μ-opioid receptor antagonism on these processes, providing valuable insights into the underlying mechanisms.

特性

IUPAC Name

2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-4-20(5-2)15(22)11-21-12(3)18-19-16(21)14-8-6-7-13(9-14)10-17/h6-9H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFLRCSFIUEARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C(=NN=C1C2=CC=CC(=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。